molecular formula C10H15NO B12110989 2-(Methylamino)-2-(m-tolyl)ethanol

2-(Methylamino)-2-(m-tolyl)ethanol

Cat. No.: B12110989
M. Wt: 165.23 g/mol
InChI Key: KWQBQKSCFIFUMN-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-(m-tolyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an amino group and a hydroxyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(m-tolyl)ethanol typically involves the reaction of m-tolyl ketone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(m-tolyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield m-tolyl ketone, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(m-tolyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-2-phenylethanol: Similar structure but with a phenyl group instead of a m-tolyl group.

    2-(Methylamino)-2-(p-tolyl)ethanol: Similar structure but with a p-tolyl group instead of a m-tolyl group.

Uniqueness

2-(Methylamino)-2-(m-tolyl)ethanol is unique due to the specific positioning of the methyl group on the tolyl ring, which can influence its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(methylamino)-2-(3-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3

InChI Key

KWQBQKSCFIFUMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CO)NC

Origin of Product

United States

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